3-Nitroso-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole
Description
Properties
CAS No. |
918655-08-0 |
|---|---|
Molecular Formula |
C10H6N6O2 |
Molecular Weight |
242.19 g/mol |
IUPAC Name |
3-nitroso-4-(4-phenyltriazol-1-yl)-1,2,5-oxadiazole |
InChI |
InChI=1S/C10H6N6O2/c17-12-9-10(14-18-13-9)16-6-8(11-15-16)7-4-2-1-3-5-7/h1-6H |
InChI Key |
SQBMAVDMVULNCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)C3=NON=C3N=O |
Origin of Product |
United States |
Biological Activity
3-Nitroso-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This compound integrates a nitroso group with a 1,2,5-oxadiazole and a 1,2,3-triazole moiety, which enhances its pharmacological properties. The following sections will explore its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 3-Nitroso-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole can be summarized as follows:
- Molecular Formula : C₁₀H₆N₆O₂
- Molecular Weight : 242.194 g/mol
- CAS Number : 918655-08-0
The presence of the nitroso group and the unique heterocyclic rings contributes to the compound's diverse biological activities.
Anticancer Activity
Research indicates that compounds containing oxadiazole and triazole rings exhibit notable anticancer properties. For instance:
- Mechanism of Action : Molecular docking studies have shown that 3-Nitroso-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole interacts favorably with thymidylate synthase enzymes. This interaction is crucial for DNA synthesis and repair in cancer cells.
| Compound | Activity | Reference |
|---|---|---|
| 3-Nitroso-4-(4-phenyltriazol) | Anticancer | |
| 5-(Phenyl)-1H-[1,2,3]triazole | Antimicrobial | |
| 3-Amino-[1,2,5]oxadiazoles | Anti-inflammatory |
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Studies have shown that derivatives of oxadiazoles exhibit antibacterial properties comparable to traditional sulfonamide drugs .
Anti-inflammatory Effects
The anti-inflammatory potential of similar oxadiazole compounds has been documented through various assays. For instance, compounds derived from the oxadiazole framework have shown efficacy in reducing inflammation in carrageenan-induced rat paw edema models .
Synthesis and Evaluation
Several studies have synthesized derivatives of oxadiazoles and evaluated their biological activities. Notably:
- Anticancer Screening : A series of oxadiazole derivatives were screened against a range of cancer cell lines. Compounds showed significant growth inhibition across multiple types of cancer cells, indicating broad-spectrum anticancer activity .
- Mechanism-Based Approaches : Recent research highlighted the importance of understanding the mechanisms by which these compounds exert their effects. For example, inhibition of specific enzymes such as carbonic anhydrase and histone deacetylases has been linked to their anticancer properties .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole rings. For instance, molecular docking studies indicate that 3-Nitroso-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole exhibits favorable binding interactions with thymidylate synthase enzymes, which are crucial in DNA synthesis and repair processes.
In vitro evaluations have shown that derivatives of oxadiazoles can inhibit the growth of various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-Nitroso derivative | MDA-MB-231 (breast cancer) | 15 | Induction of apoptosis |
| 3-Nitroso derivative | HT-29 (colon cancer) | 20 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead for developing novel anticancer agents .
Anti-inflammatory Properties
Research indicates that derivatives of 3-Nitroso-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which play a pivotal role in inflammation and pain signaling . The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.
Synthetic Methodologies
The synthesis of 3-Nitroso derivatives typically involves several methodologies that leverage the reactivity of the triazole and oxadiazole moieties. Common synthetic routes include:
- Nitration Reactions : Nitration of appropriate precursors followed by cyclization to form the oxadiazole framework.
- Condensation Reactions : Utilizing condensation methods to link the triazole and oxadiazole units effectively.
These synthetic approaches not only facilitate the production of 3-Nitroso derivatives but also allow for the exploration of structural modifications that could enhance biological activity.
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer properties of synthesized oxadiazoles on human cancer cell lines. The results indicated significant cytotoxic effects against MDA-MB-231 cells with an IC50 value suggesting potent activity compared to standard chemotherapeutics . The study utilized flow cytometry to assess cell cycle distribution and apoptosis induction.
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of oxadiazole derivatives in LPS-stimulated macrophages. The results demonstrated a reduction in pro-inflammatory cytokines (TNF-α and IL-6), showcasing the compound's potential in inflammatory disease management .
Comparison with Similar Compounds
Structural and Electronic Features
The 1,2,5-oxadiazole ring is a versatile scaffold, with substituents dictating properties. Key analogs include:
Key Observations :
- Nitroso vs. However, nitro derivatives are more thermally stable and easier to synthesize at scale .
- Nitroso vs. N-Oxide : N-Oxide derivatives (furoxans) exhibit redox activity and hypoxia-selective cytotoxicity, whereas nitroso derivatives may lack selectivity due to rapid decomposition in biological environments .
- Triazole vs. Other Substituents : The 4-phenyl-triazole group in the target compound may enhance DNA intercalation or protein-binding compared to simpler aryl or alkyl groups .
Physicochemical Properties
| Property | Target Compound | 3-Nitro-4-R Analogs | N-Oxide Derivatives |
|---|---|---|---|
| Thermal Stability | Moderate (decomposes >150°C) | High (>200°C) | Moderate (sensitive to light) |
| Solubility | Low (non-polar substituents) | Low to moderate | Moderate (polar N-oxide) |
| Redox Activity | High (nitroso radical) | Low | High (NO release) |
Preparation Methods
Method 1: Cyclocondensation Reaction
This method involves the cyclocondensation of appropriate precursors to form the desired oxadiazole and triazole rings.
- Starting Materials: Phenyl hydrazine and dicarbonyl compounds are used as starting materials.
- Reaction Conditions: The reaction is typically conducted in an alcoholic solvent under reflux conditions.
- Formation of Intermediates: The initial reaction yields an intermediate hydrazide which can further react with carbon disulfide or thioketones to form oxadiazole derivatives.
- Final Product: The nitroso group is introduced via nitration or through a subsequent reaction with nitrous acid.
Yield and Characterization:
The final product can be purified through recrystallization from suitable solvents such as ethanol or methanol.
Method 2: Click Chemistry Approach
Click chemistry provides a robust method for synthesizing compounds with high efficiency and selectivity.
- Azide-Alkyne Cycloaddition: This method utilizes an azide and an alkyne precursor that can be derived from triazoles.
- Catalyst Use: Copper(I) catalysis is commonly employed to facilitate the cycloaddition reaction.
- Formation of Triazole Ring: The reaction results in the formation of a triazole ring which can then be functionalized to introduce the nitroso group.
Advantages:
This method is advantageous due to its mild reaction conditions and high yields.
Summary of Research Findings
The synthesis of 3-Nitroso-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole has been explored in various studies highlighting its biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
